N-cyclopropyl-3-(2-hydroxyphenyl)propanamide
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Overview
Description
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of propanamide, featuring a cyclopropyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide typically involves the reaction of cyclopropylamine with 3-(2-hydroxyphenyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxophenyl)propanamide.
Reduction: Formation of N-cyclopropyl-3-(2-hydroxyphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylpropanamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
3-(2-hydroxyphenyl)propanamide:
N-cyclopropyl-3-(2-methoxyphenyl)propanamide: Contains a methoxy group instead of a hydroxy group, altering its chemical behavior
Uniqueness
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is unique due to the presence of both the cyclopropyl and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C12H15NO2/c14-11-4-2-1-3-9(11)5-8-12(15)13-10-6-7-10/h1-4,10,14H,5-8H2,(H,13,15) |
InChI Key |
JKGPYUFDGIECAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=CC=C2O |
Origin of Product |
United States |
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